molecular formula C17H15F5O3 B3280798 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol CAS No. 722491-64-7

2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol

Cat. No. B3280798
CAS RN: 722491-64-7
M. Wt: 362.29 g/mol
InChI Key: TXJMFAMCXUVOIO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“2,2,3,3,3-Pentafluoro-1-propanol” is a liquid with a refractive index of 1.288 (lit.) and a density of 1.505 g/mL at 25 °C (lit.) . It has a boiling point of 80 °C/748 mmHg (lit.) .

Scientific Research Applications

Synthesis and Structural Studies

  • Reaction and Formation : Carbanions generated from compounds like 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol have been studied for their reactions and formation processes. One example is the treatment of erythro-2,3-bis(p-methoxyphenyl)butyronitrile with lithium aluminium hydride, forming stable anions and oxygenated products in specific conditions (Collins & Hobbs, 1974).

  • Metal-Free and Metallophthalocyanines Synthesis : Novel compounds with structures related to 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol have been synthesized, characterized, and studied for their aggregation behaviors. This includes the synthesis of metal-free and metallophthalocyanines, exhibiting unique physical and chemical properties (Acar et al., 2012).

  • Crystal Structure Analysis : Research into the crystal structure of compounds related to 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol has provided insights into their molecular arrangements and interactions. Studies include the synthesis and crystal structure analysis of derivatives, revealing key aspects of their structural composition (Rivera et al., 2022).

  • Molecular Synthesis and Characterization : Detailed molecular synthesis and characterization of related compounds have been conducted, focusing on aspects like spectral data, oxidation processes, and the formation of highly reduced flavonoids (Rao et al., 1984).

Catalysis and Chemical Reactions

  • Catalyzed Synthesis of Cyclic Peroxides : The use of manganese in the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen has been explored. This includes the reaction of compounds structurally similar to 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol, yielding various cyclic peroxides (Qian et al., 1992).

  • is(4-methoxyphenyl)propan-1-ol, highlighting the impact of solvent basicity on product formation (InoueMasashi et al., 1978).
  • Difunctional Orgaolithium Anionic Initiator : The synthesis of 2,2-bis[3-(1-lithio-2,3-dimethylpentyl)-4-methoxyphenyl]propane, a difunctional organolithium initiator, showcases the potential of compounds related to 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol in polymerization processes. This research emphasizes the efficiency of such initiators in producing polymers with predictable molecular weights and structures (Sanderson et al., 1994).

Environmental and Material Science Applications

  • Bioremediation of Environmental Pollutants : Studies have explored the role of laccase in the bioremediation of bisphenol A, a compound structurally similar to 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol. This research highlights the effectiveness of enzymatic systems in the degradation of hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).

  • Synthesis of Fluorine-Containing Polyethers : The synthesis and characterization of new fluorine-containing polyethers derived from compounds like 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol have been investigated. These studies focus on properties like solubility, hydrophobicity, and thermal stability, relevant to material science applications (Fitch et al., 2003).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F5O3/c1-24-13-7-3-11(4-8-13)15(23,16(18,19)17(20,21)22)12-5-9-14(25-2)10-6-12/h3-10,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMFAMCXUVOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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